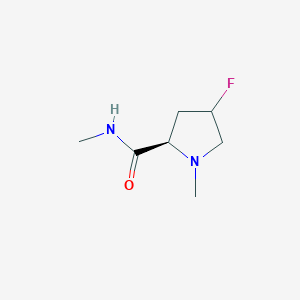
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide is a synthetic organic compound with a unique structure that includes a fluorine atom, a pyrrolidine ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and N,N-dimethylformamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carboxamide group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
科学的研究の応用
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(2R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide: Similar structure but lacks one methyl group.
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C7H13FN2O |
|---|---|
分子量 |
160.19 g/mol |
IUPAC名 |
(2R)-4-fluoro-N,1-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H13FN2O/c1-9-7(11)6-3-5(8)4-10(6)2/h5-6H,3-4H2,1-2H3,(H,9,11)/t5?,6-/m1/s1 |
InChIキー |
FAWXULFAUPASDA-PRJDIBJQSA-N |
異性体SMILES |
CNC(=O)[C@H]1CC(CN1C)F |
正規SMILES |
CNC(=O)C1CC(CN1C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


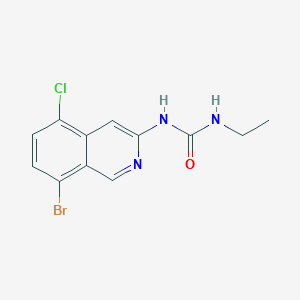
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
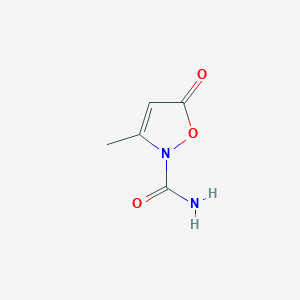
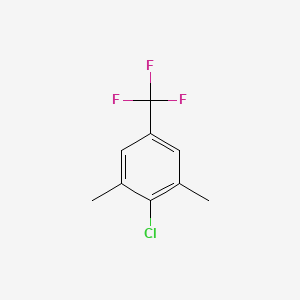
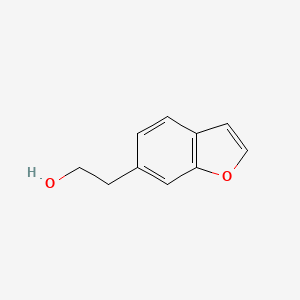
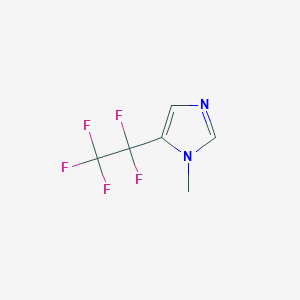

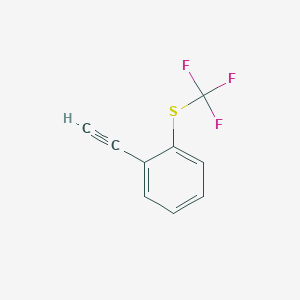

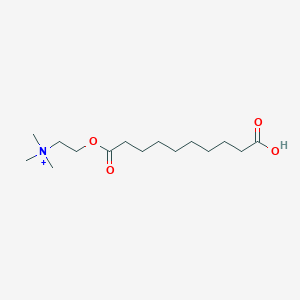

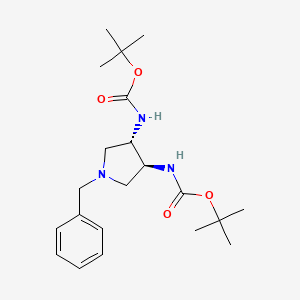
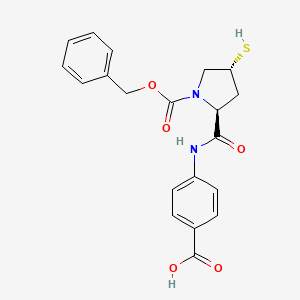
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
